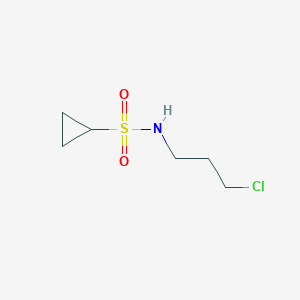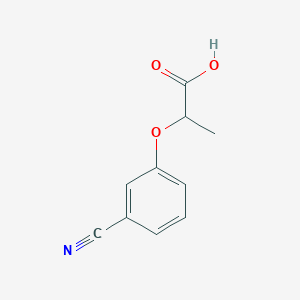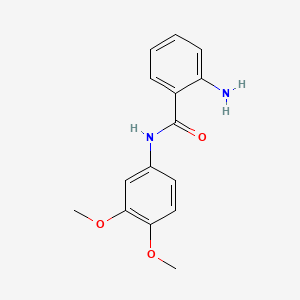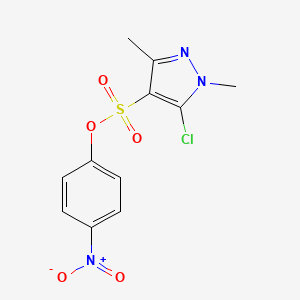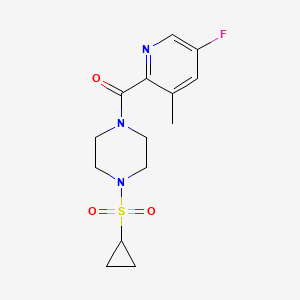
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CSP or Cyclopropane Sulfonyl Piperazine. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is complex and not fully understood. It is known to interact with various proteins and receptors in the body, including ion channels and G protein-coupled receptors. It has been found to have a selective effect on certain ion channels and receptors, making it a valuable tool for studying their function.
Biochemical and Physiological Effects:
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been found to:
1. Block certain ion channels - CSP has been found to selectively block certain ion channels, making it useful for studying their function.
2. Inhibit neurotransmitter release - CSP has been found to inhibit neurotransmitter release, making it useful for studying the mechanisms involved in this process.
3. Bind to certain G protein-coupled receptors - CSP has been found to selectively bind to certain G protein-coupled receptors, making it useful for studying their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective effect - CSP has a selective effect on certain ion channels and receptors, making it a valuable tool for studying their function.
2. Wide range of applications - CSP has been found to have a wide range of applications in scientific research.
Some of the limitations include:
1. Complexity of synthesis - The synthesis of CSP is a complex process that requires expertise and specialized equipment.
2. Limited availability - CSP is not widely available and can be expensive.
Direcciones Futuras
There are several future directions for research on 1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine. Some of the possible directions include:
1. Development of new derivatives - Researchers could develop new derivatives of CSP with improved properties for specific applications.
2. Investigation of new applications - Researchers could investigate new applications for CSP in scientific research.
3. Study of the mechanism of action - Researchers could further study the mechanism of action of CSP to better understand its effects on ion channels and receptors.
Conclusion:
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. While there are some limitations to its use, the future directions for research on CSP are promising, and it is likely to continue to be an important tool in scientific research.
Métodos De Síntesis
The synthesis of 1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is a complex process that involves several steps. The starting material for the synthesis is cyclopropanesulfonyl chloride and 5-fluoro-3-methylpyridine-2-carboxylic acid. These two compounds are reacted together in the presence of a base to form the corresponding acid chloride. This acid chloride is then reacted with piperazine to form the final product.
Aplicaciones Científicas De Investigación
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine has been used extensively in scientific research due to its unique properties. It has been found to have a wide range of applications, including:
1. As a tool for studying ion channels - CSP has been found to block certain ion channels, making it useful for studying their function.
2. As a tool for studying G protein-coupled receptors - CSP has been found to selectively bind to certain G protein-coupled receptors, making it useful for studying their function.
3. As a tool for studying neurotransmitter release - CSP has been found to inhibit neurotransmitter release, making it useful for studying the mechanisms involved in this process.
Propiedades
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-3-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-10-8-11(15)9-16-13(10)14(19)17-4-6-18(7-5-17)22(20,21)12-2-3-12/h8-9,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLNTQIDHAOMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCN(CC2)S(=O)(=O)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2470891.png)
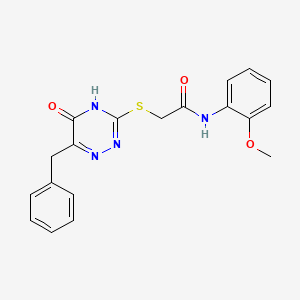

![5-amino-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2470894.png)
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2470895.png)
![(E)-4-(Dimethylamino)-N-[(3-methylsulfonylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2470897.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2470899.png)
